molecular formula C17H20N4O3 B7427969 3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide

3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide

Cat. No.: B7427969
M. Wt: 328.4 g/mol
InChI Key: SVKGUDQQABXLEG-UHFFFAOYSA-N
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Description

3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide is a complex organic compound that features a quinoline ring substituted with a nitro group at the 8th position, a piperidine ring, and a propanamide group

Preparation Methods

The synthesis of 3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the quinoline ring system. The nitro group is introduced via nitration reactions, and the piperidine ring is formed through cyclization reactions. The final step involves the formation of the propanamide group through amidation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the quinoline ring or the nitro group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and quinoline ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to 3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide include:

    1-(5-Nitroquinolin-8-yl)piperidin-4-ol: Shares the quinoline and piperidine rings but differs in functional groups.

    8-Nitroquinoline: Lacks the piperidine and propanamide groups, making it less complex.

    Piperidine derivatives: Various compounds with piperidine rings but different substituents and functional groups. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-[1-(8-nitroquinolin-4-yl)piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c18-16(22)5-4-12-7-10-20(11-8-12)14-6-9-19-17-13(14)2-1-3-15(17)21(23)24/h1-3,6,9,12H,4-5,7-8,10-11H2,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKGUDQQABXLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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